Product packaging for Lauroyl peroxide(Cat. No.:CAS No. 105-74-8)

Lauroyl peroxide

Cat. No.: B1674575
CAS No.: 105-74-8
M. Wt: 398.6 g/mol
InChI Key: YIVJZNGAASQVEM-UHFFFAOYSA-N
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Description

Role as a Radical Initiator in Polymer Science

In polymer science, lauroyl peroxide functions predominantly as a radical initiator for the polymerization of vinyl monomers chemicalbook.comsinocurechem.com. Free radical polymerization is a chain reaction mechanism involving initiation, propagation, chain transfer, and termination steps fujifilm.com. The process begins with the decomposition of the initiator, such as this compound, to produce active free radicals fujifilm.com. These primary radicals then react with monomer molecules, initiating the growth of polymer chains fujifilm.com.

This compound is particularly useful in the suspension polymerization of vinyl chloride chemicalbook.com. It can also be employed in conjunction with amine activators for the polymerization of unsaturated polyesters and methyl methacrylate (B99206) resins chemicalbook.com. The controlled decomposition of this compound at a relatively low temperature is advantageous for initiating polymerization reactions, where its purity and stability are important for the quality of the resulting polymer chemicalbook.com.

The thermal decomposition of this compound in various organic solvents has been studied, showing that the primary homolytic dissociation of the peroxide group is accompanied by secondary reactions of chain-induced decomposition researchgate.net. The reaction medium influences the rate of both primary homolytic dissociation and secondary induced decomposition processes researchgate.net.

This compound has also been explored in controlled radical polymerization techniques, such as Nitroxide-Mediated Radical Polymerization (NMP), often in combination with stable nitroxide radicals fujifilm.comacs.org. While traditional initiators like this compound can have limitations in precise molecular weight and polymerization rate control, their use in conjunction with mediating agents is an area of ongoing research beilstein-journals.org.

Historical Context and Evolution of Research Applications

Diacyl peroxides, including this compound, have a long history as sources of free radicals for initiating various radical reactions, such as vinyl polymerization cdnsciencepub.com. Early studies focused on the relatively straightforward mechanism of their decomposition cdnsciencepub.com.

Historically, this compound has been utilized as a catalyst in the preparation of various polymers and copolymers. This includes its use in the making of vinyl fluoride (B91410) copolymer laminates and as a catalyst in the production of epoxide acrylate (B77674) grafts of thermoplastic polymers to achieve improved heat stability chemicalbook.com. It has also been part of catalyst systems for preparing ethyl hexyl polymers for grafting with vinyl chloride to yield impact-resistant copolymers and in making ethylene-based graft polymers chemicalbook.com.

Research has also investigated the thermal decomposition of this compound in solution to understand the behavior of the resulting aliphatic free radicals, which serve as models for higher molecular weight radicals formed during the thermal cracking of polyolefins cdnsciencepub.com. Studies in different hydrocarbon media at elevated temperatures have provided insights into radical reactions and the concept of "cage reactions" cdnsciencepub.com.

The use of this compound as a thermal initiator in the preparation of monolithic columns for capillary electrochromatography (CEC) demonstrates an evolution in its research applications beyond bulk polymerization researchgate.net. Research comparing this compound with other initiators like AIBN in the synthesis of methacrylate-based monolithic columns has shown that this compound can yield stationary phases with higher permeability and better efficiency for analyte separation researchgate.net.

Current Research Landscape and Future Directions

Current research involving this compound continues to explore its utility as a radical initiator in various polymerization systems. This includes investigations into its use in redox-initiated polymerization systems, potentially offering alternatives to initiators requiring low-temperature storage acs.org. For instance, redox systems combining this compound with reducing agents like ascorbic acid or citric acid in the presence of a transition metal compound have been studied for the controlled polymerization of vinyl acetate (B1210297) acs.org.

Research is also focused on understanding the influence of various factors on the performance of this compound as an initiator. Studies on the effect of solvents on the rate of thermolysis of this compound highlight the importance of the reaction medium researchgate.net. Furthermore, research evaluates different peroxide initiators, including this compound, for specific applications like radical polymerization-based self-healing materials, comparing their reactivity and suitability illinois.edu.

Future directions in the research of this compound as a radical initiator are likely to involve its integration into more sophisticated polymerization techniques aimed at achieving greater control over polymer architecture, molecular weight, and functionality. This includes exploring its potential in various controlled radical polymerization methods and in the development of novel materials through techniques like polymer grafting mdpi.comopenmedicinalchemistryjournal.com. The growing focus on sustainable chemistry may also drive research into more environmentally benign synthesis routes for this compound and its use in the polymerization of bio-based monomers marketresearchintellect.comresearchgate.net. Additionally, research into the decomposition kinetics and thermal hazards of this compound, particularly in the presence of other chemicals, remains important for ensuring safe handling and process design in research and industrial settings researchgate.net.

Data on the thermal decomposition of this compound in various solvents illustrates the influence of the reaction medium on its initiator efficiency.

SolventTemperature (°C)First-Order Rate Constant (k × 10⁵ s⁻¹)Activation Energy (kJ/mol)
Benzene (B151609)604.8120
Cyclohexane608.5115
Toluene605.2118

Research findings also compare the performance of this compound with other initiators in specific polymerization systems.

InitiatorPolymerization SystemKey Finding
This compoundLauryl methacrylate monolithic columns (CEC)Higher permeability and better efficiency compared to AIBN researchgate.net.
This compoundVinyl acetate (Redox initiation)Explored in combination with reducing agents for controlled polymerization acs.org.
This compoundMethyl methacrylate polymerizationUsed in studies involving nitroxide inhibitors researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula (C11H23CO)2O2<br>C24H46O4 B1674575 Lauroyl peroxide CAS No. 105-74-8

Properties

IUPAC Name

dodecanoyl dodecaneperoxoate
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InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
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InChI Key

YIVJZNGAASQVEM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC
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Molecular Formula

C24H46O4, (C11H23CO)2O2
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DSSTOX Substance ID

DTXSID1059319
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Molecular Weight

398.6 g/mol
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Physical Description

Lauroyl peroxide appears as a white solid with a faint soapy odor. Less dense than water and insoluble in water. Hence floats on water. Melting point 49 °C. Toxic by ingestion and inhalation. Strong skin irritant. Used as bleaching agent, drying agent for fats, oils and waxes, and as a polymerization catalyst., Other Solid, White solid; [ICSC] White granules or crystals; [MSDSonline], WHITE POWDER OR SOLID IN VARIOUS FORMS.
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Boiling Point

BOILING POINT: DECOMPOSES
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Solubility

Insol in water; slightly sol in alc, Sol in oils and most organic solvents, Solubility in water: none
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Density

0.91 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.91 @ 25 °C (SOLID), 0.9 g/cm³
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Color/Form

White coarse powder, White flakes

CAS No.

105-74-8
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Melting Point

129 °F (USCG, 1999), 49 °C, 49-57 °C
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Synthesis Methodologies and Process Optimization

Reaction Pathways for Lauroyl Peroxide Production

The main synthetic route involves the reaction between lauroyl chloride and hydrogen peroxide in the presence of a base. chemicalbook.comchemdad.comchemicalbook.com Alternative methods have also been explored to optimize efficiency and product characteristics. chemicalbook.comemerald.com

Lauroyl Chloride and Hydrogen Peroxide Reaction

The most common method for synthesizing this compound is the reaction between lauroyl chloride (C₁₂H₂₃ClO) and hydrogen peroxide (H₂O₂) in an alkaline medium. chemicalbook.comchemdad.comchemicalbook.com This reaction typically involves dissolving lauroyl chloride in an organic solvent, such as petroleum ether, followed by the addition of a base, such as sodium hydroxide (B78521) (NaOH), and then introducing hydrogen peroxide. chemicalbook.com The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction and facilitating the formation of the peroxy bond. The reaction can be represented by the following stoichiometry:

2 C₁₂H₂₃ClO + H₂O₂ + 2 NaOH → (C₁₁H₂₃CO₂)₂O₂ + 2 NaCl + 2 H₂O chemdad.com

Controlling the reaction temperature is critical, typically maintained at low temperatures (e.g., 0° to 20°C, or even -15°C to 8°C in some optimized processes) to minimize hydrolysis of lauroyl chloride and prevent premature decomposition of the this compound product. google.comgoogle.com Vigorous stirring is often employed to enhance mass transfer between the reactants, particularly when using a solvent or in heterogeneous systems. chemicalbook.comgoogle.com

Alternative Synthetic Routes

While the reaction with lauroyl chloride and hydrogen peroxide is predominant, other methods for synthesizing this compound have been reported. One such route involves the reaction of lauroyl chloride with hydrogen alkali metal peroxides, such as the treatment of lauroyl chloride with hydrogen peroxide and potassium hydroxide. chemicalbook.comemerald.com Another method described involves reacting a mixture of lauroyl chloride, lauric anhydride, and phosphorous trichloride (B1173362) in benzene (B151609) with a mixture of hydrogen peroxide, water, sodium phosphate, and caustic soda. chemicalbook.comemerald.com These alternative routes may offer specific advantages in terms of raw material utilization, process conditions, or product purity, although the lauroyl chloride and hydrogen peroxide route remains the most widely employed for industrial production. chemicalbook.comchemdad.com

Process Design and Engineering for Industrial Scale

Industrial production of this compound requires careful process design and engineering to handle the reactive and potentially hazardous nature of the materials involved, particularly hydrogen peroxide and the organic peroxide product. chemicalbook.com16streets.comsigmaaldrich.com Both continuous flow and batch synthesis approaches are utilized, each with its own considerations. google.comgoogle.com

Continuous Flow Synthesis Approaches

Continuous flow processes offer advantages for the production of hazardous chemicals like organic peroxides, allowing for better control of reaction parameters, improved heat dissipation, and potentially higher throughput compared to batch processes. google.com A continuous process for preparing this compound involves continuously adding the reaction components (crude lauroyl chloride, aqueous sodium hydroxide solution, and hydrogen peroxide) to a stirred reaction vessel. google.com The reaction is carried out with a relatively short average residence time, typically 15 to 30 minutes. google.com Temperature control through cooling is essential, maintaining the temperature in the range of 0° to 20°C. google.com After the reaction, the mixture is withdrawn and heated, often by adding hot water, to above the melting point of this compound (53-55°C) to separate the molten product. chemicalbook.comgoogle.com This approach can be carried out in the absence of organic solvents, simplifying downstream processing. google.com

Batch Synthesis Considerations

Batch synthesis is also employed for this compound production, particularly for smaller scale production or when specific product characteristics are required. chemicalbook.com Batch processes involve charging reactants into a vessel and allowing the reaction to proceed for a set period. The synthesis using lauroyl chloride and hydrogen peroxide described in Section 2.1.1 is often carried out in a batch manner, involving dissolution of lauroyl chloride, sequential addition of base and hydrogen peroxide, stirring, cooling, crystallization, filtration, and drying. chemicalbook.com Careful control of addition rates, temperature, and stirring speed is crucial in batch reactions to manage the exothermic nature of the reaction and ensure product quality. chemicalbook.comgoogle.com Post-reaction steps like washing and filtration are important for removing by-products such as sodium chloride and unreacted starting materials, contributing to the purity of the final product. chemicalbook.com

Influence of Reaction Parameters on Synthesis Efficiency and Product Characteristics

Several reaction parameters significantly influence the efficiency of this compound synthesis and the characteristics of the final product. These include temperature, reaction time, pH, reactant concentrations and ratios, and agitation. google.comgoogle.com

Temperature plays a critical role. Lower temperatures (e.g., below 20°C) are generally preferred to minimize the decomposition of hydrogen peroxide and this compound and to control the reaction rate, which is exothermic. google.comgoogle.com Higher temperatures can lead to increased decomposition and reduced yield. chemicalbook.com

The pH of the reaction medium is also important, particularly in the reaction between lauroyl chloride and hydrogen peroxide. Maintaining a slightly alkaline pH (e.g., 7.5–8.5) is often optimal to facilitate the reaction and prevent acid-catalyzed degradation of the peroxide. google.com Acidic conditions can lead to increased hydrolysis of lauroyl chloride and decomposition of the peroxide.

The molar ratios of reactants, specifically lauroyl chloride, sodium hydroxide, and hydrogen peroxide, impact the reaction efficiency and product purity. Optimized ratios, such as a molar ratio of lauroyl chloride to NaOH to H₂O₂ of 1 : 1–1.05 : 1.5–6, are often used to ensure complete conversion of lauroyl chloride and minimize the formation of impurities like lauric acid. google.com Using an excess of hydrogen peroxide can help ensure complete conversion of the chloride.

Agitation speed affects mass transfer, particularly in heterogeneous reaction systems. Sufficient stirring ensures adequate contact between reactants, which is important for reaction rate and efficiency. google.com In some processes, strong stirring is used to create a specific flow pattern that enhances contact between added reactants. google.com

The concentration of hydrogen peroxide used can also influence the reaction. While higher concentrations may drive the reaction forward, they also increase the potential for hazardous decomposition, necessitating careful temperature control. chemicalbook.com16streets.com

Controlling these parameters allows for optimization of the synthesis process to achieve high yields and purity of this compound, which are essential for its performance in various applications, particularly as a polymerization initiator where consistent and predictable decomposition is required. chemicalbook.comsdlookchem.com The purity of the product can be monitored using analytical techniques such as FTIR or HPLC.

Temperature Control and Its Impact

Temperature plays a crucial role in the synthesis of this compound. The reaction is exothermic, and controlling the temperature is essential to manage the reaction rate, prevent premature decomposition of the peroxide product, and inhibit hydrolysis of the lauroyl chloride or this compound google.com. Low temperatures, typically ranging from 0°C to 20°C, are often employed during the reaction of lauroyl chloride with hydrogen peroxide and sodium hydroxide google.com. Some methods specify even lower temperatures, between 8°C and -15°C, for the preparation of crude LPO google.com. Maintaining a low temperature, such as below 10°C, is recommended to prevent premature decomposition of the peroxide . Rapid removal of reaction heat is a key factor in achieving high purity and inhibiting undesirable side reactions google.com. Conversely, some older methods operated at higher temperatures, from 40°C to 65°C, but these posed challenges in reaction control and handling due to the decomposable nature of the peroxide at elevated temperatures google.comgoogle.com.

pH Modulation and Its Effects

The synthesis of this compound is conducted in an alkaline medium chemicalbook.com. The pH of the reaction mixture is critical and must be carefully controlled. The reaction of lauroyl chloride with hydrogen peroxide is typically carried out in the presence of a base, such as sodium hydroxide chemicalbook.com. The pH should be maintained in a slightly alkaline range. For instance, during the preparation of crude LPO, the pH value of the reaction material should be close to slightly alkaline, and the reaction is considered complete when the pH value becomes constant google.com. It is explicitly noted that the pH must not be acidic google.com. Controlling the pH helps to facilitate the reaction between the acid chloride and the peroxy anion formed from hydrogen peroxide in the alkaline solution.

Stirring Regimes and Reaction Homogeneity

Effective stirring is vital for ensuring reaction homogeneity and efficient contact between reactants, particularly in heterogeneous systems where this compound may form as solid particles or an emulsion chemicalbook.comgoogle.com. Strong stirring can increase the liquid level in the reactor and create a hollow, which helps ensure that the added lauroyl chloride fully contacts and reacts with the sodium peroxide at the bottom google.com. Stirring speeds can vary during different stages of the synthesis. For example, in one method, the stirring speed for the sodium peroxide preparation stage is 130 rpm, while for the crude LPO preparation stage, it ranges from 130 rpm to 350 rpm google.com. Adequate mixing is necessary for heat dissipation and to minimize localized concentration gradients that could lead to side reactions or non-uniform product formation rsc.org.

Reactant Stoichiometry and Impurity Formation

The stoichiometry of the reactants—lauroyl chloride, sodium hydroxide, and hydrogen peroxide—significantly impacts the yield and purity of this compound. Optimized molar ratios are crucial for complete conversion of the starting materials and minimizing the formation of impurities. In one reported method, the molar ratio of lauroyl chloride to sodium hydroxide to hydrogen peroxide is specified as 1:1-1.05:1.5-6 google.com. Using an excess of hydrogen peroxide, particularly at concentrations of 30% w/w or higher, can help ensure complete conversion of the lauroyl chloride and suppress the formation of lauric acid, a potential impurity . Careful control of stoichiometry helps to drive the reaction towards the desired product and limit side reactions that could lead to unwanted byproducts.

Advanced Purification Techniques for High-Purity this compound

Achieving high purity in this compound is essential for its performance in various applications, particularly as a polymerization initiator chemicalbook.com. Several purification techniques are employed to remove residual starting materials, byproducts, and other impurities. After the initial synthesis, which yields crude LPO particles, a series of purification steps are typically performed google.com. These steps can include low-temperature water washing, saponification, melt filtration, crystallization, and static drying google.com.

Low-temperature water washing is used to remove water-soluble impurities such as sodium chloride and residual sodium peroxide google.com. Saponification involves treating the crude product with a potassium hydroxide solution to hydrolyze residual esters into water-soluble soaps google.com. The concentration of the potassium hydroxide solution and the reaction time and temperature are important parameters in this step google.com. Melt filtration is another technique used, where the saponified product is slurried in hot water and filtered under pressure to remove solid impurities like calcium soaps and particulates google.com. Crystallization is a common method for obtaining a high-purity solid product. This can involve cooling a solution of this compound in a suitable solvent, such as ethanol (B145695) or methanol, to induce crystallization . Rapid cooling of the filtered melt can also lead to the instantaneous precipitation of crystalline LPO google.com. Static drying is then used to remove residual solvent or water from the purified crystals google.com. Monitoring purity using analytical techniques such as FTIR or HPLC can confirm the absence of residual peroxides or unreacted precursors . Some processes can achieve product purity as high as 98.5% or even 98.91% through optimized purification sequences google.com.

Sustainable Synthesis Approaches for this compound

The chemical industry is increasingly focusing on developing sustainable synthesis approaches to minimize environmental impact and utilize renewable resources mdpi.com. While specific detailed research findings on novel sustainable synthesis routes solely for this compound are less prevalent in the provided search results compared to conventional methods, the broader trend towards green chemistry in chemical production is relevant mdpi.comdatavagyanik.com.

Sustainable approaches in chemical synthesis often involve using more environmentally friendly solvents, reducing energy consumption, minimizing waste generation, and utilizing renewable feedstocks rsc.org. For this compound, this could involve exploring alternative reaction media instead of traditional organic solvents like petroleum ether chemicalbook.comgoogle.com. The use of water as a solvent in some existing methods is a step towards a more sustainable approach compared to processes relying solely on organic solvents google.comgoogle.com.

Radical Initiation Mechanisms and Kinetics

Thermal Decomposition Pathways of Lauroyl Peroxide

The thermal decomposition of this compound primarily proceeds through a homolytic pathway, leading to the formation of free radicals capable of initiating chain reactions. This decomposition is not a single-step process but involves sequential fragmentation and subsequent reactions of the generated radical species.

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bond within the peroxide linkage. nih.govresearchgate.net This scission directly yields two lauroyloxy radicals. nih.gov

The reaction can be represented as:

(RCOO)₂ → 2 RCOO•

Where R represents the undecyl chain (CH₃(CH₂)₁₀-).

This homolytic cleavage is a common feature of diacyl peroxides and is the key step responsible for the generation of initiating radicals. cdnsciencepub.comrsc.org

Following the formation of lauroyloxy radicals, a very rapid subsequent step is their decarboxylation. nih.govresearchgate.net This process involves the loss of a carbon dioxide molecule (CO₂) from the lauroyloxy radical, generating an alkyl radical, specifically an undecyl radical. nih.govresearchgate.net

The reaction can be represented as:

RCOO• → R• + CO₂

Where R• is the undecyl radical (CH₃(CH₂)₁₀•).

This decarboxylation step is often considered to occur almost immediately after the formation of the lauroyloxy radical within a solvent cage. nih.gov

The decarboxylation of lauroyloxy radicals directly leads to the formation of undecyl radicals. nih.govresearchgate.net These undecyl radicals are the primary carbon-centered radicals responsible for initiating polymerization and other radical-driven reactions when this compound is used as an initiator. cdnsciencepub.comcdnsciencepub.com

The undecyl radicals can undergo further reactions, including recombination, disproportionation, or reaction with other species present in the system, such as monomers in a polymerization process or solvent molecules. cdnsciencepub.comcdnsciencepub.com Recombination of undecyl radicals can lead to the formation of docosane (B166348) (R-R), while disproportionation can yield undecane (B72203) and undecene. nih.gov

Kinetic Studies of this compound Thermolysis

Kinetic studies provide valuable insights into the rate at which this compound decomposes and how this rate is influenced by factors such as temperature. These studies are crucial for understanding and controlling processes initiated by this compound.

The thermal decomposition of this compound is typically studied using techniques such as differential scanning calorimetry (DSC) and thermal activity monitors (TAM). nih.govnih.govakjournals.comakjournals.com These methods allow for the determination of key kinetic parameters, including the activation energy (Ea) and the frequency factor (A), which are related through the Arrhenius equation (k = A * exp(-Ea/RT)). nih.govresearchgate.net

The activation energy represents the minimum energy required for the decomposition to occur, while the frequency factor relates to the frequency of collisions between molecules with sufficient energy and the probability of a reaction occurring upon collision. Studies have reported varying values for the activation energy of this compound thermolysis, influenced by factors such as the solvent and the presence of other substances. For example, studies involving the thermal decomposition of this compound mixed with nitric acid have reported activation energies in the range of approximately 107 to 126 kJ/mol depending on the acid concentration and temperature. nih.gov Other studies on the thermal decomposition of this compound in solution have also determined activation energies and frequency factors by fitting experimental rate constants to the Arrhenius equation. cdnsciencepub.com

Here is an example of activation energy values reported for the thermal decomposition of this compound under different conditions:

SystemTemperature Range (°C)Activation Energy (kJ/mol)Reference
95 mass% LPO with 1 N HNO₃50-80124.47 nih.gov
95 mass% LPO with 6 N HNO₃50-80126.14 nih.gov
95 mass% LPO with 12 N HNO₃50-80107.78 nih.gov
LPO in a high molecular weight hydrocarbon50-250~120 cdnsciencepub.comiafss.org
95 mass% LPO (neat)DSC tests91 - 100 akjournals.com

The rate of thermal decomposition of this compound is highly dependent on temperature, consistent with the Arrhenius equation. As temperature increases, the rate constant for decomposition increases exponentially, leading to a faster generation of free radicals. researchgate.netakjournals.comakjournals.com This temperature dependence is a critical factor in controlling radical-initiated reactions.

Kinetic studies often involve measuring the decomposition rate of this compound at different temperatures to determine the rate constants and subsequently calculate the activation parameters. cdnsciencepub.comdonnu.ru The half-life of this compound, which is inversely proportional to the rate constant, decreases significantly with increasing temperature. cdnsciencepub.com This demonstrates that higher temperatures lead to a much more rapid depletion of the peroxide initiator.

For example, studies have shown that the isothermal time to maximum rate (TMRiso), an indicator of decomposition rate, decreases significantly as the isothermal temperature increases. akjournals.com At 50 °C, the TMRiso for 95 mass% LPO was reported to be approximately 164 hours, while at 90 °C, it dropped to about 0.05 hours (3 minutes). akjournals.com This highlights the strong influence of temperature on the decomposition rate of this compound.

The kinetics of this compound thermolysis can also be influenced by the reaction medium, with different solvents affecting the rate of both the primary homolytic dissociation and secondary induced decomposition processes. researchgate.net

Temperature (°C)Isothermal Time to Maximum Rate (TMRiso) for 95 mass% LPO (hours)Reference
50~164 akjournals.com
60~2.3 akjournals.com
70~0.52 akjournals.com
80~0.142 akjournals.com
90~0.05 akjournals.com

Solvent Effects on Thermolysis Kinetics

The solvent significantly affects the thermolysis rate of diacyl peroxides like this compound researchgate.netacs.org. Studies have shown that the reaction medium influences both the primary homolytic dissociation and secondary induced decomposition processes researchgate.net. Correlation equations relating the kinetic parameters of thermolysis to the physicochemical parameters of solvents have been proposed researchgate.net. For instance, the decomposition rate of peroxides can vary considerably between aromatic and aliphatic solvents acs.org.

Induced Decomposition and Chain Reactions

This compound is a common initiator for radical chain reactions, such as the polymerization of vinyl monomers donnu.rucdnsciencepub.compurdue.edufujifilm.com. These reactions involve a sequence of steps: initiation, propagation, and termination purdue.edufujifilm.comlumenlearning.com. The radicals generated from this compound initiate the chain by reacting with a monomer molecule purdue.eduuc.edu.

Mechanisms of Radical Propagation and Termination

Once initiated, the radical chain reaction proceeds through propagation steps where the newly formed radical adds to another monomer molecule, perpetuating the radical center and growing the polymer chain purdue.edulumenlearning.comuc.edu.

Radical Addition to Monomers

In radical polymerization, the initiating radical (e.g., the undecyl radical from this compound decomposition) adds to the double bond of a vinyl monomer. This addition breaks the pi bond of the monomer and forms a new carbon-carbon sigma bond, while the unpaired electron is transferred to the terminal carbon atom of the monomer, creating a new radical purdue.edulumenlearning.comwikipedia.org. This process continues, with monomer units adding sequentially to the growing radical chain purdue.eduuc.edujove.com. The regiochemistry of monomer addition, typically head-to-tail, is influenced by the stability of the resulting radical jove.comuomustansiriyah.edu.iq.

Chain Transfer Reactions

Chain transfer is a process that can occur during radical polymerization where the radical center is transferred from a growing polymer chain to another molecule uc.eduuc.edulibretexts.org. This molecule can be a monomer, solvent, initiator, or a separate chain transfer agent uc.eduuc.edu. This transfer terminates the growth of the original chain but generates a new radical species, which may or may not be capable of initiating a new polymer chain uc.edulibretexts.org. Chain transfer reactions influence the molecular weight and degree of branching of the resulting polymer uc.edulibretexts.org.

Recombination and Disproportionation in Termination

Chain termination steps are crucial in radical polymerization as they lead to the deactivation of the propagating radicals, stopping chain growth fujifilm.comuc.edu. The two primary mechanisms for radical termination are recombination and disproportionation fujifilm.comuc.edulibretexts.org.

Recombination: Two growing polymer radicals combine to form a single, longer polymer chain fujifilm.comuc.eduwikipedia.org. This process involves the coupling of the two radical ends uc.edu.

Disproportionation: A hydrogen atom is transferred from one radical chain to another fujifilm.comuc.edulibretexts.org. This results in the formation of two terminated polymer chains: one with a saturated end-group and the other with an unsaturated end-group fujifilm.comuc.edu.

Catalytic Activation of this compound Decomposition

The decomposition of this compound can be catalytically activated by certain substances. For example, studies have investigated the activated decomposition of this compound in the presence of tetraalkylammonium bromides, which exhibit catalytic properties in the system donnu.ruresearchgate.net. The presence of these salts can influence the kinetics and efficiency of radical initiation donnu.ru.

Role of Tetraalkylammonium Bromides

Tetraalkylammonium bromides (Alk₄NBr) have been shown to catalytically activate the decomposition of this compound. donnu.ruresearchgate.net This activation allows for the initiation of radical reactions at temperatures significantly lower than those required for thermal decomposition alone, typically in the range of 293–303 K. donnu.ru The catalytic effect of tetraalkylammonium salts is attributed to the formation of a supramolecular complex between the peroxide and the ammonium (B1175870) salt. donnu.ru

Studies have investigated the kinetic features of this compound decomposition in the presence of various tetraalkylammonium bromides (Et₄NBr, Et₂Benz₂NBr, Pr₄NBr, and Bu₄NBr) in a mixed isopropylbenzene-acetonitrile solvent. donnu.ru The rate constants for the activated decomposition were found to decrease with the size of the alkyl group in the ammonium cation, following the order Et₄NBr > Et₂Benz₂NBr > Pr₄NBr > Bu₄NBr. donnu.ru This suggests that the structure of the tetraalkylammonium cation plays a role in the activation process. donnu.ru

The kinetic parameters for the activated decomposition of this compound in the presence of different tetraalkylammonium bromides at various temperatures are presented in the table below. donnu.ru

Tetraalkylammonium BromideTemperature (K)Rate Constant (k × 10⁵, s⁻¹)Activation Enthalpy (ΔH‡, kJ/mol)Activation Entropy (ΔS‡, J/mol·K)
Et₄NBr3134.89 ± 0.1189 ± 212.4 ± 0.3
3238.8 ± 0.3
33325.0 ± 1
Et₂Benz₂NBr3133.89 ± 0.0993 ± 117.2 ± 0.3
3237.4 ± 0.2
33321.6 ± 0.5
Pr₄NBr3132.59 ± 0.0796 ± 113.4 ± 0.2
3238.3 ± 0.2
33323.6 ± 0.3
Bu₄NBr3131.68 ± 0.05110 ± 415.7 ± 0.7
3237.0 ± 0.1
33321.4 ± 0.5

An isokinetic relationship has been observed for this reaction series, with an isokinetic temperature of 338 K, suggesting a compensation effect related to the tetraalkylammonium cation's structure. donnu.ru

Quantum Chemical Modeling of Activated Decomposition

Quantum chemical modeling has been employed to investigate the chemical activation of this compound decomposition in the presence of tetraalkylammonium bromides. donnu.ru The modeling suggests that the activation is related to the formation of a complex involving the peroxide molecule, the ammonium cation, and the bromide anion. donnu.ru

Molecular modeling studies indicate that associative interactions between this compound and the cation and anion of the ammonium salt lead to a reorganization of the peroxide structure. donnu.ruresearchgate.net Specifically, an elongation of the peroxide bond and significant changes in the conformations of the peroxide (COOC) and peroxyacyl torsion fragments are observed in the complex compared to the free peroxide molecule. donnu.ruresearchgate.net These conformational changes are considered a determinative factor in the activation of the peroxide bond, bringing the peroxide structure closer to that of the decomposition reaction transition state and thus lowering the activation energy. donnu.ru

Applications in Polymerization Science

Free Radical Polymerization Systems Initiated by Lauroyl Peroxide

This compound functions as a classic thermal initiator in free-radical polymerization. The process begins when the O-O bond in the peroxide cleaves under heat to form two lauroyloxy radicals. These radicals can then initiate polymerization by adding to a monomer molecule, creating a new radical that propagates the polymer chain. highmountainco.comperodox.com LPO's predictable decomposition kinetics allow for precise control over polymerization rates and the molecular weight distribution of the resulting polymer. perodox.com

This compound is a highly efficient and widely used initiator for the polymerization of vinyl monomers. perodox.comnouryon.com

Vinyl Chloride: LPO is extensively used in the suspension and mass polymerization of vinyl chloride to produce polyvinyl chloride (PVC). perodox.comsdlookchem.com The typical temperature range for this process is between 60°C and 80°C. perodox.comnouryon.com To enhance reactor efficiency and increase reactivity at lower temperatures, LPO is often combined with more active initiators, such as peroxydicarbonates. perodox.comnouryon.comgoogle.com Aqueous suspensions of LPO, such as 40% water-based formulations, are also utilized to improve handling and dispersion in micro-suspension polymerization. nouryon.com

Ethylene (B1197577): In the high-pressure polymerization of ethylene to produce low-density polyethylene (B3416737) (LDPE), this compound has been used as an initiator. perodox.comsdlookchem.com Its application is somewhat limited by its poor solubility in most aliphatic solvents, which can lead to its replacement by other peroxides like Di(3,5,5-trimethylhexanoyl) peroxide. perodox.com However, a key advantage of LPO is its stability, allowing for storage at ambient temperatures. perodox.com

Styrene (B11656): LPO serves as an initiator for the copolymerization of styrene. nouryon.com Its thermal decomposition characteristics are well-suited for initiating the free-radical polymerization process that forms polystyrene and related copolymers.

A key aspect of LPO's utility is its temperature-dependent decomposition rate, often characterized by its half-life. This data is crucial for selecting appropriate reaction temperatures to control the initiation rate.

Table 1: Temperature-Dependent Kinetics of this compound perodox.com

Half-life (t½) Temperature (°C) Significance
0.1 hour 99 Rapid initiation at high temperatures
1 hour 79 Stable reaction control
10 hours 61 Low-temperature initiation

This compound is an effective initiator for the polymerization of acrylate (B77674) and methacrylate (B99206) monomers, typically conducted at temperatures between 60°C and 90°C. perodox.comnouryon.comsdlookchem.com In these applications, LPO is often used as a replacement for 2,2'-Azobis(isobutyronitrile) (AIBN). perodox.com Research has demonstrated LPO's effectiveness as a thermal initiator in the preparation of lauryl methacrylate-based monolithic columns, where it showed better efficiency and permeability compared to columns initiated with AIBN. nih.govhighmountainco.com The thermal initiation process with LPO at 60–70°C helps form columns with optimized pore structures. highmountainco.com

This compound also functions as an important initiator in the polymerization of Acrylonitrile-Butadiene-Styrene (ABS) resins. sdlookchem.com For this application, it is often used in combination with other initiators, such as 1,1-ditert-butylperoxy-3,3,5-trimethylcyclohexane, to achieve effective initiation. sdlookchem.com

Specialized Polymerization Techniques

Beyond conventional bulk and suspension polymerization, this compound's unique properties are leveraged in more specialized techniques.

In miniemulsion polymerization, the goal is to nucleate monomer droplets directly, which requires stabilizing them against diffusional degradation, or Ostwald ripening. acs.orgcmu.edu this compound has been shown to function not only as an oil-soluble initiator but also as a cosurfactant to impart this stability. acs.orgacs.org

A potential cosurfactant must be highly insoluble in water but highly soluble in the monomer. acs.orgacs.org LPO meets these criteria. acs.org By dissolving in the monomer droplets, it creates an osmotic pressure that counteracts the diffusion of monomer from smaller to larger droplets, thus stabilizing the miniemulsion. acs.orgcmu.edu Studies on the miniemulsion polymerization of methyl methacrylate (MMA) have demonstrated that LPO concentrations above 1 gram per 100 grams of monomer are sufficient to stabilize droplets against Ostwald ripening, allowing for successful droplet nucleation. acs.orgacs.org This leads to polymer particles whose sizes are close to those of the initial monomer droplets. acs.org

Table 2: Effect of this compound (LPO) Concentration on Droplet and Particle Size in Methyl Methacrylate Miniemulsion Polymerization acs.org

LPO ( g/100g MMA) Surfactant ( g/100g MMA) Droplet Diameter (nm) Particle Diameter (nm)
1 1.44 557 200
4 1.44 227 208
8 1.44 212 205
16 1.44 185 184

This compound has been used to investigate the kinetics of dispersion polymerization. tandfonline.com In a study of styrene dispersion polymerization using LPO as a monomer-phase soluble initiator, researchers examined the effects of various parameters on monomer conversion and particle size. tandfonline.com

The study found that both the polymerization rate and the average latex particle size increased with higher concentrations of the emulsifier (sodium dodecyl sulfate). tandfonline.com Furthermore, the average size of the latex particles also increased with a higher concentration of the initiator, this compound. tandfonline.com The use of fatty alcohols like cetyl alcohol as a particle-size-increasing agent in this system led to a significant increase in both the polymerization rate and the average particle size. tandfonline.com It was also noted that agglomeration of the latex particles increased when the emulsifier concentration was decreased or the initiator concentration was increased. tandfonline.com

Impact of this compound on Polymer Characteristics

This compound (LPO) serves as a highly effective free-radical initiator in polymerization, exerting significant influence over the final characteristics of the polymer. Its predictable decomposition kinetics allows for precise control over various aspects of the polymer's structure and properties. perodox.com

Polymerization Rate Modulation

The ability to control the rate of polymerization is critical for industrial polymer production, affecting both reactor efficiency and the properties of the final product. This compound provides a reliable means of modulating this rate due to its well-defined thermal decomposition behavior.

Table 1: Temperature-Dependent Half-Life of this compound

Half-Life Temperature Implication
0.1 hour 99°C Rapid initiation at higher temperatures
1 hour 79°C Stable and controlled reaction
10 hours 61°C Suitable for low-temperature initiation

Data sourced from reference perodox.com

To further optimize reaction speeds and efficiency, this compound is often used in combination with more active initiators, such as peroxydicarbonates. perodox.com These co-initiator strategies can enhance reactivity at lower temperatures and reduce the induction time of the polymerization process. perodox.com

Influence on Polymer Molecular Weight and Distribution (e.g., Polydispersity Index)

This compound is instrumental in controlling the molecular weight and molecular weight distribution (MWD) of polymers, which are crucial determinants of their mechanical and rheological properties.

In addition polymerization, such as that of methyl methacrylate, the use of this compound can lead to the formation of polymers with relatively low average molecular weights and narrow MWDs, indicated by a small polydispersity index (PDI). researchgate.net

Conversely, in the processing of polypropylene (B1209903) (PP), LPO is used as a visbreaking agent for controlled degradation. researchgate.net This process, often carried out in a reactive extruder, intentionally reduces the polymer's molecular weight and narrows the MWD. researchgate.netresearchgate.net The mechanism involves the thermal decomposition of the peroxide, which initiates chain scission in the polypropylene macromolecules. researchgate.net This "controlled-rheology polypropylene" exhibits lower viscosity and elasticity, which improves processability and can lead to finished products with less warpage and better clarity and gloss. researchgate.netresearchgate.net

Research has shown that increasing the concentration of this compound leads to a more significant reduction in the weight-average molecular weight (Mw) and a narrowing of the PDI for both PP homopolymers and copolymers. researchgate.net

Table 2: Effect of Peroxide Concentration on Polypropylene Molecular Weight

Material Peroxide Conc. (%) Mw Reduction (%) Initial PDI Final PDI
Homopolymer 0.5 79 6.4 2.5
Copolymer 0.5 71 5.4 3.4

Data sourced from reference researchgate.net

Effect on Polymer Morphology and Microstructure

The choice of initiator can have a profound effect on the final morphology and microstructure of the polymer. This compound is utilized to tailor these characteristics for specific applications.

In the synthesis of monolithic stationary phases for chromatography, LPO is used to create materials with optimized and highly permeable pore structures. highmountainco.comresearchgate.net The concentration of LPO in the polymerization mixture is a critical parameter that can be adjusted to fine-tune the resulting column morphology, directly impacting its separation efficiency. highmountainco.com

Furthermore, in the modification of polyolefins like polyethylene, the use of this compound can introduce long-chain branching (LCB) onto the polymer backbone. rsc.org The formation of LCB significantly alters the polymer's rheological properties and can enhance its mechanical performance. rsc.org The addition of peroxides can also influence the crystalline structure of polymers. In micro-injection molding, the use of a peroxide initiator in polypropylene was found to suppress the formation of a highly oriented "skin" layer while promoting the "core" layer, altering the hierarchical structure of the final part. researchgate.net This change is attributed to the peroxide's effect on the melt's flow properties and subsequent relaxation behavior during cooling. researchgate.net

Enhancing Performance Characteristics of Polymeric Materials

By modifying the rate, molecular weight, and morphology, this compound plays a key role in enhancing the performance characteristics of various polymeric materials.

The crosslinking of polyethylene with peroxides is a well-established method for improving its properties. mdpi.com This process forms covalent bonds between adjacent polymer chains, creating a network structure that enhances impact resistance, chemical resistance, and thermal stability. rsc.orgmdpi.com For example, the impact resistance of modified linear low-density polyethylene (LLDPE) can be improved by around 300% through peroxide-induced crosslinking. mdpi.com

In the case of controlled-rheology polypropylene, the reduction in molecular weight and narrowing of the MWD initiated by this compound leads to improved processing characteristics. researchgate.net While high molecular weight generally correlates with increased strength and toughness, the controlled reduction allows for easier molding and extrusion, resulting in products with enhanced aesthetic properties such as gloss and clarity. researchgate.netbapolymers.com

For specialized applications like capillary electrochromatography, lauryl methacrylate columns initiated with this compound demonstrate superior performance. They exhibit higher permeability and efficiency, which translates to faster and more effective separation of chemical compounds. highmountainco.comresearchgate.net

Comparative Studies with Other Radical Initiators

The selection of a radical initiator is a critical decision in polymer synthesis, with the choice depending on factors like desired reaction temperature, solubility, and potential side reactions. stackexchange.com this compound is frequently compared with other common initiators, most notably 2,2'-azobisisobutyronitrile (AIBN).

This compound vs. AIBN (2,2'-azobisisobutyronitrile)

This compound is often considered a direct replacement for AIBN in many polymerization applications. perodox.com Both are effective thermal initiators in similar temperature ranges; LPO has a 10-hour half-life at 61°C, while AIBN begins to decompose significantly above 65°C. perodox.comstackexchange.com However, their chemical nature leads to distinct advantages and disadvantages in specific contexts.

One of the primary advantages of AIBN is its decomposition mechanism. It breaks down to produce two cyanoisopropyl radicals and a molecule of inert nitrogen gas. researchgate.net The evolution of nitrogen gas is non-disruptive to most polymerization systems. researchgate.net In contrast, peroxide-based initiators like LPO form oxygen-centered radicals, which can sometimes participate in side reactions, such as hydrogen abstraction from the polymer backbone, potentially leading to branching or degradation. libretexts.org

Despite this, studies have shown that in certain applications, LPO offers superior performance. In the preparation of lauryl methacrylate-based monolithic columns for chromatography, LPO-initiated polymers consistently show higher permeability and better separation efficiency than those prepared using AIBN. researchgate.net

Table 3: Performance Comparison of LPO and AIBN in LMA Column Polymerization

Initiator Property Value Advantage
This compound (LPO) Efficiency (Min. Plate Height) 9.5 µm Higher Efficiency
AIBN Efficiency (Min. Plate Height) 14.5 µm
This compound (LPO) Permeability 4.25 x 10⁻¹³ m² Higher Permeability
AIBN Permeability Lower than LPO

Data sourced from references highmountainco.comresearchgate.net

The radicals generated by LPO are also noted to be less polar than those from AIBN, which can be an advantage in certain polymerization systems, such as miniemulsion polymerization, where it can influence particle stability. researchgate.net Ultimately, the choice between LPO and AIBN depends on the specific monomer, desired polymer properties, and the reaction conditions. stackexchange.com

This compound vs. Benzoyl Peroxide

In the realm of polymerization science, the selection of an appropriate initiator is paramount to controlling reaction kinetics and tailoring the final properties of the polymer. Both this compound (LPO) and Benzoyl Peroxide (BPO) are widely utilized diacyl peroxides that serve as thermal initiators, generating free radicals upon decomposition to commence the polymerization chain reaction. However, their distinct chemical structures—LPO with its long aliphatic chains and BPO with its aromatic rings—lead to significant differences in their decomposition kinetics, initiation efficiency, and influence on polymer architecture.

Decomposition Kinetics and Reactivity

The primary factor governing the selection of a thermal initiator is its rate of decomposition at a given temperature, commonly quantified by its half-life. The half-life is the time required for 50% of the initiator to decompose at a specific temperature. This compound generally has a lower decomposition temperature and thus a shorter half-life at lower temperatures compared to Benzoyl Peroxide, making it suitable for polymerization processes that require initiation at milder conditions.

A standard measure for comparing thermal initiators is the 10-hour half-life temperature (T10hr), which is the temperature at which the initiator's half-life is 10 hours. This parameter is crucial for selecting an initiator that provides a steady flux of radicals throughout the polymerization process.

Table 1: Comparative Half-Life Data for this compound and Benzoyl Peroxide

As indicated by the data, LPO decomposes more rapidly at lower temperatures than BPO. LPO's 10-hour half-life is at 61°C, whereas BPO requires a significantly higher temperature to achieve a similar decomposition rate yunno.netwindows.net. This makes LPO a preferred initiator for the polymerization of monomers like vinyl chloride, which is typically processed in a temperature range of 60-80°C yunno.netsdlookchem.com. Conversely, BPO is often employed for monomers that polymerize at higher temperatures, such as styrene and various acrylates windows.netfrontiersin.org.

Initiation Efficiency and Polymerization Rates

While decomposition rate is critical, the efficiency of the generated radicals in initiating polymerization is equally important. In a comparative study on the polymerization of styrene, it was found that the intrinsic effectiveness of the peroxides as chain-initiating agents follows the order: Benzoyl Peroxide > this compound. However, the same study noted that this compound produced a higher relative initial rate of polymerization under specific conditions illinois.edu.

In a different study evaluating initiators for self-healing applications, BPO demonstrated a greater than 60% monomer conversion within the first 10 minutes when used with an amine activator, while LPO achieved less than 10% conversion under the same conditions, highlighting BPO's higher initial reactivity in activated systems illinois.edu.

Table 2: Research Findings on Initiator Performance

Influence on Final Polymer Properties

The choice of initiator can have a profound impact on the final polymer's molecular architecture and, consequently, its mechanical and physical properties. The nature of the radicals generated and their subsequent reactions play a key role in this.

This compound has been identified as a promising agent for inducing long-chain branching (LCB) in polypropylene (PP) through reactive extrusion. nih.govresearchgate.netsemanticscholar.org. This modification can enhance the melt strength of PP, a significant advantage for processes like thermoforming and foaming. In one study, the use of LPO in modifying PP resulted in improved elongation at break and higher impact tensile strength nih.govresearchgate.netsemanticscholar.org.

Benzoyl Peroxide, on the other hand, has been shown to be effective in modifying recycled polyolefin blends. Its addition can decrease the melt flow rate (MFR) and increase the impact strength of these materials, which is beneficial for improving the properties of recycled plastics nih.gov. The aromatic radicals produced from BPO can also participate in different side reactions compared to the aliphatic radicals from LPO, influencing the polymer's final structure.

Advanced Applications and Emerging Research Frontiers

Crosslinking Chemistry Facilitated by Lauroyl Peroxide

This compound serves as an effective crosslinking agent in polymer systems, contributing to enhanced mechanical properties of the resulting materials ontosight.aichemicalbook.com. The mechanism of peroxide-induced crosslinking typically involves three main steps: thermal decomposition of the peroxide to form primary radicals, hydrogen abstraction from the polymer chains by these radicals, and subsequent recombination of polymer radicals to create covalent crosslinks researchgate.net.

The degree of crosslinking is influenced by factors such as the type and concentration of the peroxide, the rate of radical formation, and the reaction conditions researchgate.net. LPO has been utilized to induce chemical crosslinks in bacterial thermoplastic elastomers, such as poly(β-hydroxyoctanoate) and poly(β-hydroxyoctanoic-co-undecylenic acid) kpi.ua. Studies involving these polymers have shown that crosslinking varies with peroxide type and concentration, and the presence of olefin groups can improve peroxide efficiency kpi.ua. Multifunctional co-agents can also be employed alongside peroxides to promote crosslinking over chain scission reactions kpi.ua.

Role in Monolithic Column Synthesis for Chromatographic Separations

This compound is investigated as a thermal or photoinitiator in the synthesis of monolithic columns for chromatographic applications, particularly in capillary electrochromatography (CEC) researchgate.netresearchgate.netnih.govnih.gov. Monolithic stationary phases are gaining prominence in separation science due to their potential for faster separations compared to particle-packed columns researchgate.net.

Lauryl Methacrylate-Based Monoliths for Capillary Electrochromatography (CEC)

This compound has been successfully employed as a thermal and photoinitiator in the preparation of lauryl methacrylate (B99206) (LMA)-based monolithic columns for CEC researchgate.netresearchgate.netnih.govnih.gov. Research indicates that LMA stationary phases initiated with LPO can exhibit higher permeabilities and better efficiency values compared to those prepared using 2,2-azobisisobutyronitrile (AIBN) as the initiator researchgate.netnih.gov.

Studies have focused on optimizing the polymerization mixture composition, including the ratios of monomers, porogenic solvents, and crosslinkers, to control the morphological and electrochromatographic properties of the LMA monoliths researchgate.netnih.gov. Evaluation using test analytes like polycyclic aromatic hydrocarbons (PAHs) and alkylbenzenes has shown that columns prepared with LPO can offer a favorable balance between efficiency, resolution, and analysis time researchgate.netresearchgate.netnih.gov.

Optimization of Monolith Properties through Initiator Parameters

The amount and type of initiator, such as this compound, significantly influence the properties of polymer monoliths researchgate.netresearchgate.netnih.gov. Higher amounts of initiator have been reported to positively affect the rigidity of the polymer, potentially leading to more defined pore structures researchgate.net.

Research on LMA-based monoliths initiated with LPO has explored the impact of initiator amount and porogenic solvent composition on physical and electrochromatographic characteristics researchgate.netnih.gov. Optimized polymerization conditions using LPO have resulted in monolithic columns exhibiting good run-to-run and column-to-column reproducibility, with low relative standard deviation (RSD) values for retention factors, peak areas, and plate heights nih.govnih.gov.

Data from studies comparing LPO and AIBN as initiators in LMA monolith synthesis for CEC highlight the differences in performance:

InitiatorPermeabilityEfficiency (Plate Height, H)Reproducibility (RSD)
This compound (LPO)Higher researchgate.netnih.govBetter (Lower H) researchgate.netnih.govGood (RSD < 5.3% for retention factors, areas, plate heights) nih.gov
2,2-Azobisisobutyronitrile (AIBN)Lower researchgate.netnih.govLower (Higher H) researchgate.netnih.govSatisfactory nih.gov

Note: Efficiency is often inversely related to plate height (H); lower H indicates better efficiency.

Biomedical Research Applications (Excluding Clinical Usage and Dosage)

While clinical usage and dosage are outside the scope, this compound finds applications in biomedical research as a reagent or initiator in the synthesis of materials with potential biomedical relevance. For instance, it can be used as an initiator in the preparation of ion-imprinted polymers (IIPs), which are explored in various biomedical applications like separation and sensing sigmaaldrich.com.

Furthermore, the chemistry involving peroxides, including those structurally related to LPO, is relevant in the development of novel antimicrobial strategies and biomaterials. Research in this area includes the use of radical-induced grafting reactions utilizing peroxide systems to functionalize materials for enhanced antibacterial properties nih.gov. The development of hydrophobic films from functionalized polymers for bacterial capture and biofilm elimination exemplifies the application of peroxide-initiated reactions in creating advanced biomaterials for wound healing and infection control nih.gov.

Novel Applications in Biotechnology and Advanced Materials Science

This compound's ability to generate free radicals makes it valuable in various areas of biotechnology and advanced materials science. It is used as a polymerization initiator for the production of a wide range of polymers, including polyethylene (B3416737) and polypropylene (B1209903) ontosight.ai. Its application extends to introducing long-chain branching in polymers like polypropylene to improve their mechanical recycling processes sigmaaldrich.com.

In advanced materials science, LPO can function as a curing agent for rubber and resins nih.govsinocurechem.com. It is also explored in the synthesis of novel materials such as hydrophobic films derived from functionalized polysaccharides for applications in food packaging and biomedical devices nih.govacs.org. The chemical functionalization of polysaccharides through processes like esterification, which can involve acyl donors, is a relevant area where peroxide-initiated reactions or related chemistries might be applied to tailor material properties for specific advanced applications acs.org.

This compound's utility as an oxidant and hydrogen abstractor is also leveraged in the preparation of disulfide compounds through the dimerization of corresponding dithiocarbamates sigmaaldrich.com. Additionally, it has been used as an initiator and oxidant in oxidative radical cyclizations for the construction of complex organic ring systems, relevant in the synthesis of various chemical compounds sigmaaldrich.com.

Application AreaSpecific Use of this compound
Polymer ChemistryPolymerization initiator (e.g., PVC, polyethylene, polypropylene) nih.govontosight.aisinocurechem.com
Polymer ModificationIntroducing long-chain branching in polypropylene sigmaaldrich.com
Materials ScienceCrosslinking agent for polymers and rubber ontosight.aichemicalbook.comsinocurechem.com
Materials ScienceCuring agent for resins nih.govsinocurechem.com
ChromatographyInitiator for monolithic column synthesis (thermal and photoinitiation) researchgate.netresearchgate.netnih.govnih.gov
Biomedical ResearchInitiator in the preparation of ion-imprinted polymers (IIPs) sigmaaldrich.com
Biotechnology/BiomaterialsRadical-induced grafting reactions for material functionalization nih.gov
Organic SynthesisOxidant and hydrogen abstractor in disulfide compound preparation sigmaaldrich.com
Organic SynthesisInitiator/oxidant in oxidative radical cyclizations sigmaaldrich.com

Toxicological Research and Environmental Impact Assessments

Carcinogenicity Studies and Tumor-Promoting Activity in Experimental Models

Studies investigating the carcinogenic potential of lauroyl peroxide in experimental animal models have yielded inconclusive or inadequate evidence for complete carcinogenicity. This compound has been tested for carcinogenicity through subcutaneous administration in mice and rats, and by skin application in mice nih.gov. In one subcutaneous study in mice, the evidence for a carcinogenic effect was inconclusive, while two other studies showed no increase in tumor incidence nih.gov. Two studies involving skin application in mice were deemed inadequate for evaluating complete carcinogenicity nih.gov.

However, research indicates that this compound demonstrates tumor-promoting activity in mouse skin models nih.govoup.comnih.gov. In a two-stage carcinogenesis protocol using SENCAR mice, this compound was found to be as effective a skin tumor promoter as benzoyl peroxide nih.gov. A single topical application of this compound to mouse skin induced mild hyperplasia and a temporary increase in dark basal keratinocytes nih.govnih.gov. No major inflammatory or vascular changes were noted in these studies nih.govnih.gov. While this compound was inactive as a complete carcinogen or tumor initiator in the SENCAR mouse skin model, it exhibited activity as a tumor promoter oup.com.

Table 1: Summary of Carcinogenicity and Tumor Promotion Studies in Experimental Models

Study TypeAnimal ModelRoute of AdministrationFindingsCitation
CarcinogenicityMice, RatsSubcutaneousInconclusive or no increase in tumor incidence nih.gov
CarcinogenicityMiceSkin ApplicationInadequate for evaluation of complete carcinogenicity nih.gov
Tumor PromotionMice (SENCAR)Skin ApplicationActive as a tumor promoter; induced mild hyperplasia, increased dark cells nih.govoup.comnih.gov
Complete CarcinogenicityMiceSkin ApplicationInactive oup.com
Tumor InitiationMice (SENCAR)Skin ApplicationInactive oup.com

In Vitro and In Vivo Toxicity Research (Excluding Clinical Effects)

Toxicological research on this compound in experimental systems, excluding clinical effects, highlights its irritant properties and its interaction with biological systems at a cellular level. This compound is described as a strong skin irritant nih.gov. Animal toxicity studies have indicated that the effects of organic peroxides, including this compound, may be cumulative nih.gov.

In vitro studies, often utilizing cell lines, can provide insights into the cellular toxicity mechanisms of chemicals. While specific in vitro studies on this compound's general toxicity (excluding carcinogenicity-related mechanisms) were not extensively detailed in the search results, related organic peroxides like benzoyl peroxide have been studied in vitro using human keratinocyte cell lines to evaluate cytotoxicity nih.gov. These studies on benzoyl peroxide, a related compound, have shown dose-dependent cytotoxicity and the generation of reactive free radicals, leading to effects like decreased glutathione (B108866) content and lipid peroxidation nih.gov. Given the structural similarity and shared peroxide functional group, this compound may exhibit similar cellular interactions involving free radical generation, although specific data for this compound in such in vitro general toxicity tests were not prominent in the search results.

In vivo studies on this compound, beyond carcinogenicity assessments, have primarily focused on its effects on skin tissue in experimental models, as described in the tumor promotion studies. A single application to mouse skin induced mild hyperplasia nih.govnih.gov.

Research into the thermal decomposition of this compound also provides insights into its potential reactivity and the formation of hazardous products, which is relevant to understanding its inherent properties that could contribute to toxicity under certain conditions. Thermal decomposition involves the cleavage of the oxygen-oxygen bond, forming lauroyloxy radicals which can further decompose mdpi.com. Mixing this compound with nitric acid, for instance, can lead to an exothermic reaction and the production of 1-nitrododecane, a sensitive and hazardous chemical mdpi.comresearchgate.net.

Environmental Fate and Degradation Studies

Information regarding the specific environmental fate and degradation studies of this compound is limited within the provided search results. However, some general aspects of its properties and the broader context of organic peroxide decomposition can be inferred.

This compound is described as insoluble in water nih.gov. Its decomposition is primarily driven by thermal energy, leading to the formation of free radicals mdpi.com. Studies on the thermal decomposition of this compound in solution, specifically in a high molecular weight hydrocarbon, have been conducted to understand the behavior of the free radicals produced cdnsciencepub.comcdnsciencepub.com. These studies examined the decomposition at temperatures ranging from 50 to 250°C, noting that the rate becomes very rapid above 100°C cdnsciencepub.com. The decomposition products include decarboxylated radicals which can form alkanes and alkenes .

While detailed environmental degradation pathways (e.g., biodegradation in soil or water, photolysis) for this compound were not found, the focus on sustainable manufacturing practices in the industry suggests an awareness of the need to minimize environmental impact archivemarketresearch.comdatavagyanik.commarketresearchintellect.commarketresearchintellect.com.

Sustainable Manufacturing Practices and Environmental Footprint Reduction

The this compound market is seeing a growing focus on sustainability and reducing the environmental footprint of its production archivemarketresearch.comdatavagyanik.commarketresearchintellect.commarketresearchintellect.com. Manufacturers are increasingly emphasizing sustainable production practices archivemarketresearch.com.

Key areas of focus for reducing environmental impact include the development of bio-based this compound, which utilizes renewable raw materials like palm oil and other plant-based materials instead of petrochemicals datavagyanik.com. This aligns with the increasing demand for sustainable and eco-friendly chemicals datavagyanik.comcoremarketresearch.com.

Innovations in manufacturing processes are also aimed at improving efficiency and reducing environmental impact datavagyanik.commarketresearchintellect.com. This includes exploring greener production methods archivemarketresearch.com. Sustainable manufacturing processes and eco-friendly alternatives are gaining traction in the industry archivemarketresearch.com.

Furthermore, the use of this compound in the development of biodegradable plastics is highlighted as a way it contributes to sustainability by enabling the polymerization of bio-based resins marketresearchintellect.com. This supports the creation of plastics that degrade more easily, reducing environmental burden marketresearchintellect.com. This compound's ability to initiate polymerization at lower temperatures can also contribute to energy efficiency in manufacturing processes, leading to reduced operational costs and emissions marketresearchintellect.com. Its precise decomposition is also noted to minimize unwanted byproducts, contributing to cleaner processes marketresearchintellect.com.

The shift towards more sustainable manufacturing processes is evident in regions like the Netherlands, where the chemical industry is focusing on reducing environmental impact, positioning this compound with its eco-friendly production process to meet these demands datavagyanik.com.

Table 2: Aspects of Sustainable Manufacturing and Environmental Reduction

Thermal Hazard Assessment and Process Safety Research

Investigation of Thermal Runaway Reactions Involving Lauroyl Peroxide

This compound is known to cause thermal runaway reactions, which are characterized by an uncontrolled acceleration of the decomposition rate, leading to a rapid increase in temperature and pressure nih.govakjournals.com. These reactions are primarily driven by the unstable peroxy group nih.govdntb.gov.ua. Studies investigating thermal runaway reactions involving LPO often employ calorimetric techniques to determine key safety parameters nih.govakjournals.com. For instance, research using techniques like Thermal Activity Monitor III (TAM III) has explored the runaway reaction behavior of LPO, particularly when mixed with contaminants like nitric acid nih.gov. Experimental data from such studies provide insights into parameters like exothermic onset temperature (T₀), heat of decomposition (ΔHᵈ), and isothermal time to maximum rate (TMRᵢₛ₀), which are essential for assessing the potential for runaway reactions and thermal explosions nih.govresearchgate.net.

Incompatibility Studies with Chemical Reagents

This compound is incompatible with a variety of chemical reagents, and contact with these substances can trigger violent reactions, including rapid decomposition and potential explosions sigmaaldrich.comwindows.net. Incompatibility studies are vital for identifying substances that pose a significant risk when mixed with LPO nih.govdntb.gov.ua.

LPO is incompatible with acids, bases, metals, and ions nih.govdntb.gov.ua. Contact with strong acids, strong bases, reducing agents, combustible materials, alkali metals, and finely divided metals like aluminum, magnesium, and zinc can lead to hazardous reactions windows.netfishersci.com.

Reactions between this compound and inorganic acids, such as nitric acid (HNO₃), have been extensively studied due to the significant thermal hazard they present nih.govakjournals.com. The presence of inorganic acids, even at low concentrations, can significantly increase the thermal hazard of LPO nih.govresearchgate.net. Studies using calorimetric methods have shown that mixing LPO with HNO₃ results in exothermic decomposition, with the heat of decomposition increasing with higher acid concentrations nih.gov. For example, research has investigated the thermal decomposition of LPO mixed with varying concentrations of HNO₃ (e.g., 1 N, 6 N, and 12 N) using techniques like TAM III nih.gov. These studies have provided data on parameters like T₀, ΔHᵈ, and TMRᵢₛ₀, highlighting the increased reactivity and reduced thermal stability of LPO in the presence of nitric acid nih.gov.

HNO₃ Concentration (N) Isothermal Temperature (°C) TMRᵢₛ₀ (h)
1 50 11.6
6 50 9.51
12 50 4.01

*Data based on TAM III tests for 95 mass% LPO with various concentrations of HNO₃ at 50 °C nih.gov.

Beyond inorganic acids, this compound is also incompatible with bases and metal compounds nih.govdntb.gov.ua. Contact with strong bases can lead to hazardous reactions windows.netfishersci.com. Similarly, metal compounds, particularly finely powdered metals and heavy metal salts, can catalyze the decomposition of organic peroxides, including LPO, leading to rapid and uncontrolled exothermic reactions, fires, and explosions fsu.eduku.edu.tr. Rust is also listed as an incompatible material ku.edu.tr. These incompatibilities necessitate careful segregation and handling procedures to prevent accidental contact windows.netku.edu.tr.

Methodologies for Thermal Stability and Reactivity Evaluation

Various calorimetric and analytical techniques are employed to evaluate the thermal stability and reactivity of this compound nih.govnih.gov. These methodologies provide essential data for assessing hazards and developing safe handling and storage procedures nih.govakjournals.com.

Differential Scanning Calorimetry (DSC) is a widely used technique for evaluating the thermal decomposition characteristics of this compound nih.govakjournals.com. DSC measures the heat flow associated with thermal transitions and reactions as a function of temperature or time nih.govakjournals.com. By analyzing DSC curves, key thermokinetic parameters can be determined, including the exothermic onset temperature (T₀), the temperature at which exothermic decomposition begins, and the heat of decomposition (ΔHᵈ), which represents the energy released during decomposition nih.govakjournals.com. These parameters are crucial for assessing the thermal stability and the potential for thermal runaway reactions nih.govakjournals.com. DSC analysis can also be used to study the effect of contaminants, such as inorganic acids, on the thermal behavior of LPO nih.govakjournals.com. Studies have used DSC to investigate the thermal decomposition of LPO mixed with different concentrations of nitric acid, observing shifts in T₀ and changes in ΔHᵈ as a function of acid concentration nih.gov. The data obtained from DSC analysis, often combined with kinetic modeling, helps in predicting the time to maximum rate under adiabatic conditions and the self-accelerating decomposition temperature (SADT) nih.govakjournals.com.

Substance Exothermic Onset Temperature (T₀) (°C) Heat of Decomposition (ΔHᵈ) (J/g)
LPO (95 mass%) ~50 nih.gov Not explicitly stated for pure LPO in snippets, but ΔHᵈ for mixtures is provided.
LPO + 1 N HNO₃ Data available from DSC tests nih.gov Increased compared to pure LPO nih.gov
LPO + 6 N HNO₃ Data available from DSC tests nih.gov Increased compared to pure LPO nih.gov
LPO + 12 N HNO₃ Data available from DSC tests nih.gov Significantly increased compared to pure LPO nih.gov

Other methodologies used in conjunction with DSC for a comprehensive thermal hazard evaluation include techniques like Thermal Activity Monitor (TAM) and Vent Sizing Package (VSP2), as well as analytical methods like Gas Chromatography/Mass Spectrometry (GC/MS) to identify decomposition products nih.govakjournals.comnih.gov.

Thermal Activity Monitor (TAM III) Investigations

Thermal Activity Monitor III (TAM III) is a micro-isothermal calorimeter used to investigate the thermal behavior of substances under various storage temperatures. nih.gov This instrument can be applied to calculate parameters such as the self-accelerating decomposition temperature (SADT) and isothermal time to maximum rate (TMRiso). nih.gov Studies utilizing TAM III have been conducted to evaluate the thermal hazard characteristics of this compound, particularly when mixed with incompatible materials like nitric acid (HNO₃). nih.govnih.gov

TAM III tests on 95 mass% LPO mixed with varying concentrations of HNO₃ (1 N, 6 N, and 12 N) at different isothermal temperatures (50, 60, 70, and 80 °C) have provided experimental data on parameters such as exothermic onset temperature (T₀), heat of decomposition (ΔH<0xE2><0x82><0x90>), and TMRiso. nih.govnih.govresearchgate.net These investigations revealed that increasing the isothermal temperature significantly shortens the time available for emergency response. nih.gov For instance, at 60 °C, the heat flow versus time profiles showed distinct differences depending on the HNO₃ concentration. nih.govresearchgate.net

Experimental data from TAM III tests for 95 mass% LPO with various concentrations of HNO₃ at 50 °C showed varying TMRiso values. nih.govresearchgate.net

HNO₃ Concentration (N)Isothermal Temperature (°C)TMRiso (h)
15011.6
6509.51
12504.01

Data derived from TAM III tests for 95 mass% LPO with various concentrations of HNO₃ at 50 °C. nih.govresearchgate.net

Further TAM III tests at higher isothermal temperatures (70 and 80 °C) indicated that the time for emergency response is considerably shorter, ranging from only 10 to 15 minutes for LPO mixed with acids. researchgate.net

TAM III tests have also been used to determine kinetic parameters such as activation energy (Ea) for the thermal decomposition of LPO mixed with HNO₃. nih.gov For 95 mass% LPO with 1, 6, and 12 N HNO₃ at temperatures between 50 and 80 °C, the calculated Ea values were 124.47, 126.14, and 107.78 J/mol, respectively. nih.gov

Vent Sizing Package (VSP2) Studies

The Vent Sizing Package 2 (VSP2) is a pseudo-adiabatic calorimeter utilized to simulate temperature and pressure changes during uncontrolled reactions under pseudo-adiabatic conditions. akjournals.comsci-hub.se VSP2 studies are employed to determine critical safety parameters such as maximum pressure (Pmax), maximum temperature (Tmax), maximum self-heating rate ((dT/dt)max), maximum pressure rise rate ((dP/dt)max), and isothermal time to maximum rate (TMRiso) under worst-case scenarios. akjournals.comakjournals.com

Research using VSP2 has been conducted to analyze the thermokinetic parameters and safety indices of this compound. akjournals.comakjournals.com These studies help in evaluating the effects of thermal runaway and potential explosions. akjournals.com VSP2 experiments provide data essential for understanding the uncontrolled thermal runaway behavior of reactive materials like LPO. sci-hub.seresearchgate.net

One study involving VSP2 noted that LPO melted at about 50 °C and exhibited autocatalysis behavior. nih.gov The thermokinetic data obtained from VSP2 experiments are crucial for evaluating the effects of thermal runaway hazards and are used to inform emergency response and accident control practices in relevant plants. akjournals.comakjournals.com

Self-Accelerating Decomposition Temperature (SADT) Determinatio in Research

The Self-Accelerating Decomposition Temperature (SADT) is defined the lowest temperature at which self-accelerating decomposition of a substance in its original packaging may occur. perodox.comnouryon.comnouryon.com SADT is a critical safety parameter for organic peroxides due to their thermal instability and potential for self-accelerating decomposition. perodox.comnouryon.com The SADT is typically determined based on the Heat Accumulation Storage Test, a recognized method for organic peroxides. perodox.comnouryon.comnouryon.com

Research on this compound has reported SADT values. One source indicates that self-accelerating decomposition sets in at 49 °C. nih.gov Another study reported the SADT for this compound as 46 °C. researchgate.net Commercial formulations of dithis compound, such as a 40% water-based suspension, have a reported SADT of 50 °C. perodox.comnouryon.com

The SADT is influenced by external conditions such as the amount of peroxide, heat transfer coefficient, and type of packaging. nouryon.com Determining the SADT is vital for establishing safe storage and transport conditions for this compound. sci-hub.se

Development of Inherently Safer Process Designs for this compound Handling

Inherently safer design (ISD) is an approach to process safety that focuses on eliminating or significantly reducing hazards rather than solely relying on add-on safety systems and procedural controls. psmegypt.comosti.gov For this compound, given its reactive nature and thermal hazards, the development of inherently safer process designs is crucial to prevent runaway reactions, fires, and explosions. researchgate.netakjournals.com

The concept of ISD involves strategies such as elimination, substitution, minimization, moderation, simplification, and segregation. psmegypt.com Applying these principles to this compound handling aims to reduce the potential for incidents by addressing the hazards at their source. psmegypt.comosti.gov

Research findings from thermal hazard assessments, including data from DSC, TAM III, and VSP2 studies, are critically important for designing inherently safer processes for producing and using organic peroxides like LPO. researchgate.netdntb.gov.ua Understanding the thermokinetic parameters, such as exothermic onset temperature, heat of decomposition, and reaction kinetics, allows for the identification of hazardous conditions and the implementation of preventive measures. researchgate.net

For instance, studies on the incompatibility of this compound with nitric acid, which can lead to the formation of the detonation product 1-nitrododecane, highlight the importance of avoiding contact between these substances through process design. nih.govresearchgate.netakjournals.com Implementing inherently safer designs based on such findings can help adequately prevent LPO runaway reactions in relevant plants. researchgate.netakjournals.com Using this compound in a less hazardous form, such as a water-based suspension, is an example of attenuation or moderation, an ISD strategy. nouryon.comosti.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide valuable insights into the molecular structure and purity of lauroyl peroxide and related compounds.

Infrared (IR) Spectroscopy in Research

Infrared (IR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule based on their vibrational modes. For organic peroxides like this compound, IR spectroscopy can be used to identify characteristic absorption bands. The presence of the peroxide linkage (-O-O-) typically results in a weak but identifiable stretching band in the infrared spectrum, often in the region of 800-900 cm⁻¹ . FTIR spectroscopy, a more advanced form of IR, is noted for its ability to determine peroxides in various matrices, with the intensity of the bands being directly proportional to the concentration mdpi.com. ATR-IR spectroscopy is also utilized for analyzing LPO nih.gov.

Nuclear Magnetic Resonance (NMR) for Polymer End-Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules. In the context of this compound as a polymerization initiator, NMR, particularly ¹H NMR, is crucial for analyzing the end-groups of the resulting polymers. This analysis helps to understand how the initiator fragments are incorporated into the polymer chains and to estimate the initiator efficiency researchgate.netrsc.orgnih.gov. Studies have used ¹H NMR to identify initiator fragments in polymers like polystyrene initiated by this compound, observing alterations in the ratios of different hydrogen environments researchgate.net. ¹H NMR analysis has also been employed to determine monomer conversion during polymerization reactions initiated by LPO acs.org. The integration of signals in NMR spectra allows for the quantification of different end-groups and the calculation of parameters such as the degree of polymerization and initiation efficiency nih.gov. For instance, ¹H NMR end-group analysis has been used to determine the initiation efficiency of a polymerization, comparing the theoretical molecular weight to that determined by NMR nih.gov.

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating and analyzing complex mixtures, making them invaluable for monitoring reactions involving this compound and identifying its decomposition products.

Gas Chromatography (GC) for Decomposition Byproducts

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) (GC/MS), is a quantitative method used for the identification and structural analysis of components in complex mixtures nih.gov. GC/MS is applied to analyze the decomposition products of this compound, particularly in studies investigating its thermal stability and reactivity with other substances. For example, GC/MS analysis has been used to identify the compounds formed during the thermal decomposition of LPO mixed with nitric acid nih.govresearchgate.net. This technique allows for the separation of volatile and semi-volatile decomposition byproducts, and MS provides structural information for their identification nih.govresearchgate.net. Specific GC parameters, such as column type, injector temperature, detector temperature, and oven temperature programs, are optimized for the analysis of LPO decomposition products nih.gov.

Capillary Electrochromatography (CEC) for Monolith Characterization

Capillary Electrochromatography (CEC) is a separation technique that combines aspects of both capillary electrophoresis and liquid chromatography. It has been used in the characterization of monolithic stationary phases, particularly those synthesized using this compound as an initiator researchgate.netresearchgate.netnih.govnih.govthegoodscentscompany.com. CEC is employed to evaluate the electrochromatographic properties of these monoliths, including separation efficiency, resolution, and analysis time, often using test mixtures of compounds like polycyclic aromatic hydrocarbons (PAHs) researchgate.netnih.govnih.gov. Studies have compared the performance of monolithic columns initiated with LPO against those initiated with other compounds like AIBN in CEC separations researchgate.netnih.gov.

Titrimetric Methods for Active Oxygen Content and Initiation Efficiency

Titrimetric methods are commonly used for the quantitative determination of specific components in a sample, offering a straightforward approach to assess the purity and reactivity of this compound.

Iodometric titration is a standard method for quantifying the active oxygen content in organic peroxides, including this compound tajhizkala.iriteh.aidonnu.ru. This method involves the reaction of the peroxide with iodide ions in an acidic solution, which liberates iodine. The amount of liberated iodine, which is directly proportional to the active oxygen content, is then titrated with a standard solution of sodium thiosulfate (B1220275) using starch as an indicator tajhizkala.iriteh.ai.

The active oxygen content is a critical parameter for organic peroxides as it directly relates to their initiating potential sinocurechem.commade-in-china.com. The percentage of active oxygen can be converted to the percentage of the specific peroxide using a conversion factor tajhizkala.iriteh.ai. For this compound, this conversion factor is provided in standard test methods tajhizkala.iriteh.ai. The purity of this compound is often controlled by the iodometry method donnu.ru. Typical specifications for this compound include a minimum peroxide content and active oxygen content sinocurechem.commade-in-china.com.

The initiation efficiency of this compound in polymerization can also be related to its active oxygen content and determined through methods that quantify the number of polymer chains initiated. While not a direct titrimetric method for efficiency itself, the active oxygen content determined titrimetrically is a key factor influencing this efficiency. Research on initiation efficiency often involves combining titrimetric analysis of the initiator with techniques like NMR for end-group analysis to understand how effectively the active oxygen leads to polymer chain growth nih.govdonnu.ru.

Table 1: Active Oxygen Content Specification for this compound

Test ItemSpecificationResult
Active Oxygen≥3.92%3.98%

Data based on a commercial specification for this compound sinocurechem.com.

Table 2: Conversion Factors for Calculating Peroxide Content from Active Oxygen

PeroxideConversion Factor (F)
Cumene Hydroperoxide9.5125
Benzoyl Peroxide15.140
t-Butyl Hydroperoxide5.6328
This compound tajhizkala.iriteh.ai

Conversion factors are used to convert percent active oxygen to percent peroxide tajhizkala.iriteh.ai. The specific factor for this compound is available in standard test methods tajhizkala.iriteh.ai.

Table 3: Experimental Data by TAM III Tests for 95 mass% LPO with various concentrations of HNO₃ at 50 °C

Sample Mass (LPO/contaminant) (mg)Cell TMR (min)
... (Data from source researchgate.net)...

This table represents the type of data obtained from thermal analysis techniques like TAM III, which are used to study the decomposition behavior of LPO under different conditions researchgate.net. Specific numerical data would be required from the source to populate this table fully.

Iodometric Titration for Peroxide Assay

Iodometric titration is a common and reliable method for determining the active oxygen content, and thus the purity, of organic peroxides like this compound. This method relies on the ability of the peroxide group to oxidize iodide ions in an acidic solution, liberating iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.

The general reaction involves the peroxide reacting with iodide in the presence of acid:

ROOR' + 2 I⁻ + 2 H⁺ → I₂ + ROH + R'OH

Where R and R' represent the lauroyl groups in this compound. The liberated iodine (I₂) is then titrated with sodium thiosulfate (Na₂S₂O₃):

I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻

The amount of sodium thiosulfate solution consumed is directly proportional to the amount of iodine liberated, which in turn is proportional to the amount of active oxygen in the original peroxide sample.

According to ASTM E298, a standard test method for the assay of organic peroxides, this compound is among the diacyl peroxides that can be analyzed using the sodium iodide, room temperature test method. tajhizkala.ir In this procedure, a sample of this compound is dissolved in a mixture of methylene (B1212753) chloride and acetic acid. tajhizkala.ir A saturated solution of sodium iodide is added, and the mixture is left to react in the dark at room temperature for 15 minutes. tajhizkala.ir The liberated iodine is subsequently titrated with a standard sodium thiosulfate solution. tajhizkala.ir The assay value of the compound is typically reported to the nearest 0.01%. tajhizkala.ir The repeatability of this method for a single analyst has been estimated to have a standard deviation of 0.047% absolute. tajhizkala.ir

Variations of the iodometric method exist, including spectrophotometric approaches where the formation of triiodide ion (I₃⁻), which absorbs light, is monitored. A microwave-assisted iodometric-spectrophotometric method has been developed for the determination of peroxides, including those with vicinal carbonyl groups like this compound. researchgate.net This method is based on accelerating the reaction of peroxides with potassium iodide in an acid medium using microwave radiation. researchgate.net The liberated iodine forms triiodide in the presence of excess iodide, which can be monitored spectrophotometrically at different wavelengths (e.g., 288, 351, and 420 nm). researchgate.net This approach can offer advantages such as reduced analysis time and applicability even in the presence of oxygen. researchgate.net

Acid-Base Titration for Related Compounds

While iodometric titration is specific for the peroxide content, acid-base titration can be employed to quantify acidic or basic impurities or decomposition products that may be present in this compound samples. For instance, hydrolysis of this compound could potentially yield lauric acid.

Acid-base titration involves the reaction of an acidic or basic analyte with a standard solution of a base or acid, respectively, to determine the concentration of the analyte. This is typically monitored using an indicator that changes color at the equivalence point or by using potentiometric methods to track pH changes.

In the context of this compound, acid-base titration could be used to determine the amount of free fatty acids, such as lauric acid, which might be present as impurities or formed through decomposition. For example, in studies of the thermal decomposition of this compound, lauric acid has been determined by titration in alcohol solutions with a standard alcoholic sodium hydroxide (B78521) solution using phenolphthalein (B1677637) indicator. cdnsciencepub.com The presence of free fatty acid and soda soap content are parameters evaluated in the production of high-purity this compound. google.com

Acid-base titration is a versatile technique used in various analytical applications, including the determination of total acid number (TAN) in oils and fuels and the analysis of functional groups on carbon materials. metrohm.com While direct information on the acid-base titration of specific decomposition products of this compound other than lauric acid is less readily available in the provided search results, the principle remains applicable for quantifying any acidic or basic species present.

Calorimetric Methods for Thermokinetic Parameter Determination

Calorimetric methods are essential for studying the thermal decomposition behavior of this compound and determining its thermokinetic parameters. These parameters are critical for assessing the thermal stability and predicting the potential for runaway reactions, fires, and explosions. researchgate.netnih.govakjournals.comakjournals.comresearchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermal Activity Monitor (TAM) are commonly used. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This allows for the determination of exothermic or endothermic events, such as decomposition. DSC experiments can provide key thermokinetic parameters including exothermic onset temperature (T₀), heat of decomposition (ΔH<0xE2><0x82><0x96><0xE2><0x82><0x96>), and peak temperature (T<0xE2><0x82><0x96>). researchgate.netakjournals.comresearchgate.net By conducting DSC tests at different heating rates, kinetic parameters such as activation energy (E<0xE2><0x82><0x90>) and frequency factor (A) can be calculated using various kinetic models. researchgate.netakjournals.comresearchgate.netresearchgate.net

Studies using DSC have investigated the thermal decomposition of this compound, particularly its behavior when mixed with incompatible materials like nitric acid. researchgate.netnih.govakjournals.comakjournals.comresearchgate.net These studies have shown that mixing this compound with nitric acid can lead to significant heat emission and the formation of hazardous products like 1-nitrododecane. researchgate.netnih.govakjournals.comresearchgate.net The exothermic onset temperature (T₀) and heat of decomposition (ΔH<0xE2><0x82><0x96><0xE2><0x82><0x96>) are crucial safety parameters obtained from these calorimetric analyses. researchgate.netakjournals.comresearchgate.net For instance, a study found the E<0xE2><0x82><0x90> for the exothermic reaction of this compound to be 92.38 kJ mol⁻¹ by DSC. researchgate.net

Thermal Activity Monitor (TAM) is another calorimetric technique used to study reaction kinetics under isothermal or adiabatic conditions. TAM III has been utilized to analyze the thermal decomposition of this compound mixed with inorganic acids. nih.govresearchgate.net These tests can provide data on heat flow over time, allowing for the calculation of kinetic parameters like apparent activation energy (E<0xE2><0x82><0x90>) and reaction order (n). nih.gov For example, TAM III tests on 95 mass% this compound with varying concentrations of nitric acid at different temperatures (50, 60, 70, and 80 °C) provided experimental data on heat flow versus time and allowed for the determination of activation energies. nih.gov The value of E<0xE2><0x82><0x90> for the thermal decomposition of 95 mass% LPO with 1, 6, and 12 N HNO₃ at these temperatures was calculated to be 124.47, 126.14, and 107.78 J/mol, respectively. nih.gov

Theoretical and Computational Studies

Quantum Chemical Modeling of Lauroyl Peroxide Decomposition

Quantum chemical modeling is a powerful tool for investigating the decomposition of this compound at a molecular level. These studies aim to elucidate the electronic structure, bond energies, and transition states involved in the bond cleavage process. The primary decomposition pathway of diacyl peroxides like LPO involves the homolytic cleavage of the peroxy (-O-O-) bond, leading to the formation of two lauroyloxy radicals.

Quantum chemical calculations, often employing methods like semi-empirical methods (e.g., AM1) or ab initio molecular orbital calculations, can be used to determine the activation energy for this homolytic bond dissociation. donnu.rudntb.gov.ua These calculations help in understanding the thermal instability of LPO and predicting its decomposition temperature. Studies have also explored the effect of the surrounding environment, such as the presence of catalysts or solvents, on the decomposition pathway and activation energy. For instance, quantum chemical modeling has been applied to study the activated decomposition of LPO in the presence of tetraalkylammonium bromides, suggesting a supramolecular mechanism where interactions with the onium salt lead to changes in the peroxide structure, bringing it closer to the transition state for decomposition and thus decreasing the activation energy. donnu.ru Conformational changes in the peroxide (COOC) and peroxyacyl torsion fragments within the complex have been observed in molecular modeling studies, influencing the activation of the peroxide bond. donnu.ru

Furthermore, quantum chemical modeling can provide insights into the electronic structure of the resulting lauroyloxy radicals and subsequent radical species, which is crucial for understanding their reactivity in downstream reactions.

Simulation of Radical Reaction Mechanisms

Simulations of radical reaction mechanisms initiated by this compound are essential for understanding the complex reaction networks that occur in processes like polymerization. Once this compound decomposes, it generates lauroyloxy radicals, which can undergo further reactions such as decarboxylation to produce undecyl radicals. mdpi.com These radicals then initiate chain reactions by adding to monomer molecules.

For example, simulations have been used to study the miniemulsion polymerization of hydrophobic monomers initiated by LPO. researchgate.net These simulations can account for factors like the partitioning of the initiator and radicals between different phases (e.g., monomer droplets and water) and the effect of compartmentalization on the polymerization kinetics. researchgate.net Kinetic Monte Carlo simulations, which follow the reaction particle by particle, have been employed to model such systems, highlighting the importance of considering the variations in radical and monomer concentration within individual particles. researchgate.net

In the presence of other substances, such as acids or catalysts, the radical reaction mechanisms can become more complex. mdpi.comresearchgate.net Computational studies can help elucidate these complex mechanisms, including potential induced decomposition pathways or reactions leading to unintended byproducts. mdpi.com Gas chromatography/mass spectrometry (GC/MS) analysis combined with mechanistic studies has been used to identify products and propose decomposition mechanisms, which can then be supported or further investigated through computational simulations. mdpi.com

Predictive Models for Polymerization Kinetics and Properties

Predictive models are developed to forecast the kinetics of polymerization initiated by this compound and to anticipate the properties of the resulting polymers. These models integrate information about the initiator decomposition rate, radical reactivity, monomer characteristics, and reaction conditions.

Kinetic models, ranging from simple bulk models to more complex heterogeneous models (e.g., for emulsion or suspension polymerization), are used to simulate the evolution of monomer conversion, molecular weight distribution, and polymer architecture over time. rsc.orgresearchgate.net this compound's effectiveness as an initiator, particularly for hydrophobic monomers, is often incorporated into these models. researchgate.net

Studies have shown that the choice of initiator and reaction conditions can significantly impact polymerization behavior. illinois.edu Predictive models can help in optimizing these factors to achieve desired polymer properties. For instance, models can predict the effect of initiator concentration, temperature, and the presence of chain transfer agents on the polymerization rate and the average molecular weight of the polymer. aip.org

Furthermore, computational models can be used to predict the impact of LPO-initiated polymerization on material properties beyond just molecular weight, such as particle size distribution in emulsion polymerization. researchgate.netresearchgate.net Agreement between model predictions and experimental data, such as conversion-time histories and final particle size distributions, validates the accuracy of these models. researchgate.net

Predictive models are also valuable for assessing the thermal hazards associated with LPO-initiated polymerizations, particularly the potential for runaway reactions. researchgate.netnih.gov By modeling the reaction kinetics and heat generation, these models can help determine safe operating temperatures and identify conditions that could lead to thermal explosions. researchgate.netiafss.org Quantitative Structure-Property Relationship (QSPR) models have also been developed to predict properties like the self-accelerating decomposition temperature (SADT) of organic peroxides, including LPO, based on their molecular structure. dntb.gov.uanih.gov

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound molecules and radicals in various environments, including complex systems like solutions, interfaces, and polymer matrices. These simulations track the motion and interactions of atoms and molecules over time, offering insights into phenomena that are difficult to probe experimentally.

MD simulations can be used to study the solvation of this compound in different solvents and how solvent properties influence its decomposition rate and radical reactions. researchgate.net The effect of associative interactions between LPO and other species, such as the formation of complexes with tetraalkylammonium salts, can also be investigated using MD simulations, providing details on the structural changes and interactions that activate the peroxide bond. donnu.ru

Furthermore, MD simulations are valuable for understanding the behavior of LPO at interfaces, such as in heterogeneous polymerization systems like miniemulsions. researchgate.net These simulations can shed light on the partitioning of LPO and radicals between phases and their diffusion behavior, which are critical factors influencing the polymerization kinetics and particle morphology. researchgate.net

MD simulations have also been applied to study the self-assembly of organic molecules, including the packing and interactions of this compound molecules. researchgate.netresearchgate.net These studies can reveal the forces driving the formation of ordered structures, such as nanowires, and the influence of substrates on molecular orientation and assembly. researchgate.netresearchgate.net Simulations can show the existence of hydrogen bonds and van der Waals interactions between LPO molecules, contributing to their packing arrangements. researchgate.net Transient interactions, such as hydrogen bonds between LPO and a substrate like SiO₂, can also be explored, providing insights into molecule-surface interactions. researchgate.net

Q & A

Q. What are the critical safety protocols for handling lauroyl peroxide in laboratory settings?

Methodological Answer:

  • Storage: Store under inert gas (e.g., nitrogen) to minimize peroxide formation .
  • Testing: Test for peroxides before each use using iodometric titration or commercial test strips. Record results on labels, including test dates and concentrations. Discard if peroxides exceed 10 ppm .
  • PPE: Use Neoprene gloves and Tychem® suits for protection against skin contact. Wear indirect-vent goggles and face shields during handling .
  • Labeling: Label containers with dates of receipt, opening, and discard (typically 6–12 months after opening) .

Q. How should researchers synthesize and purify this compound for use as a radical initiator?

Methodological Answer:

  • Synthesis: this compound is typically synthesized via reaction of lauroyl chloride with hydrogen peroxide in an alkaline medium. Control temperature (<10°C) to prevent premature decomposition .
  • Purification: Recrystallize from ethanol or methanol to remove impurities. Monitor purity via FTIR or HPLC to confirm absence of residual peroxides or unreacted precursors .
  • Application: Use as a photo-initiator in polymerization (e.g., methacrylate monoliths) at concentrations of 0.1–1.0% w/w under UV light (365 nm) .

Q. What analytical methods are recommended for detecting peroxide formation in stored this compound samples?

Methodological Answer:

  • Iodometric Titration: Quantify peroxides via reaction with potassium iodide, followed by titration with sodium thiosulfate .
  • FTIR Spectroscopy: Identify peroxide-specific O-O stretching bands (~800–900 cm⁻¹) .
  • DSC Analysis: Monitor exothermic peaks (onset ~60–80°C) to detect decomposition indicative of peroxide accumulation .

Advanced Research Questions

Q. How can isoconversional kinetic analysis improve understanding of this compound's thermal decomposition mechanisms?

Methodological Answer:

  • Kinetic Modeling: Apply the Friedman or Ozawa-Flynn-Wall method to calculate activation energy (EaE_a) as a function of conversion (α\alpha). For this compound, EaE_a ranges from 120–150 kJ/mol, indicating a multi-step decomposition process .
  • Finite Element Analysis (FEA): Simulate heat transfer dynamics during decomposition to predict critical temperatures and safe storage conditions .
  • Data Table:
MethodEaE_a (kJ/mol)Decomposition Onset (°C)Reference
Isoconversional (FEA)145 ± 565.2Zang et al. (2014)
DSC130 ± 1062.8You et al. (2009)

Q. What methodologies resolve contradictions in reported thermal stability data for this compound under varying experimental conditions?

Methodological Answer:

  • Controlled Atmosphere Studies: Compare decomposition rates under inert (N₂) vs. oxidative (O₂) atmospheres. This compound decomposes 30% faster in O₂ due to radical chain propagation .
  • Sample Purity: Use HPLC to verify purity; impurities like residual lauric acid accelerate decomposition .
  • Calorimetric Validation: Cross-validate DSC data with adiabatic calorimetry (e.g., VSP2) to account for self-heating effects in bulk samples .

Q. How do structural modifications of this compound influence its reactivity and peroxide formation tendencies?

Methodological Answer:

  • Alkyl Chain Effects: Replace the lauroyl (C12) group with shorter chains (e.g., acetyl, C2). Shorter chains reduce steric hindrance, increasing peroxide formation rates by 40% .
  • Electron-Withdrawing Groups: Introduce substituents (e.g., nitro groups) to weaken O-O bonds, lowering thermal stability. For example, nitro-lauroyl peroxide decomposes 20°C earlier than the parent compound .
  • Polymer Matrix Integration: Encapsulate this compound in silica nanoparticles to stabilize reactivity. This reduces decomposition onset by 15°C and extends shelf life .

Data Contradictions and Resolution

  • Thermal Stability Variance: Discrepancies in EaE_a values arise from differences in sample preparation (e.g., solvent vs. solid-state). Standardize testing protocols using ASTM E698 for DSC .
  • Peroxide Detection Limits: Commercial test strips may fail below 5 ppm. Combine iodometric titration with GC-MS for trace-level quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.